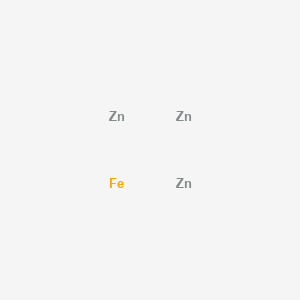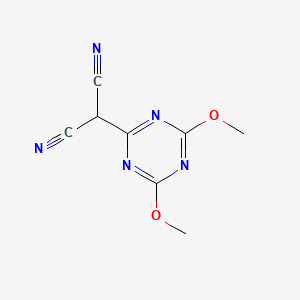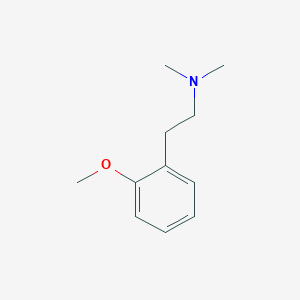
Benzeneethanamine, 2-methoxy-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneethanamine, 2-methoxy-N,N-dimethyl- is an organic compound that belongs to the class of phenethylamines. It is characterized by the presence of a benzene ring attached to an ethanamine chain, with a methoxy group and two methyl groups attached to the nitrogen atom. This compound is of interest due to its structural similarity to various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Reductive Amination: One common method for synthesizing Benzeneethanamine, 2-methoxy-N,N-dimethyl- involves the reductive amination of 2-methoxyphenylacetone with dimethylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride under mild acidic conditions.
Methylation of Benzeneethanamine: Another method involves the methylation of Benzeneethanamine, 2-methoxy- using formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of Benzeneethanamine, 2-methoxy-N,N-dimethyl- often employs large-scale reductive amination processes. The choice of reducing agent and reaction conditions is optimized for yield and purity, with considerations for cost and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzeneethanamine, 2-methoxy-N,N-dimethyl- can undergo oxidation reactions, typically resulting in the formation of corresponding N-oxide derivatives.
Reduction: Reduction of the compound can lead to the removal of the methoxy group or the reduction of the benzene ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Demethoxylated products or reduced benzene ring derivatives.
Substitution: Various substituted phenethylamines depending on the nucleophile used.
Applications De Recherche Scientifique
Benzeneethanamine, 2-methoxy-N,N-dimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: It is used in the production of certain pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of Benzeneethanamine, 2-methoxy-N,N-dimethyl- involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist at these receptors, influencing neurotransmitter release and uptake. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneethanamine, 2-methoxy-: Lacks the N,N-dimethyl groups, resulting in different pharmacological properties.
Benzeneethanamine, 2-methoxy-N-methyl-: Contains only one methyl group on the nitrogen, leading to variations in its biological activity.
Benzeneethanamine, 2-hydroxy-N,N-dimethyl-: The methoxy group is replaced with a hydroxy group, altering its chemical reactivity and biological effects.
Uniqueness
Benzeneethanamine, 2-methoxy-N,N-dimethyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and interaction with biological targets. The presence of both methoxy and N,N-dimethyl groups provides a distinct profile in terms of its pharmacological and chemical properties.
Propriétés
Numéro CAS |
59907-33-4 |
|---|---|
Formule moléculaire |
C11H17NO |
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
2-(2-methoxyphenyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C11H17NO/c1-12(2)9-8-10-6-4-5-7-11(10)13-3/h4-7H,8-9H2,1-3H3 |
Clé InChI |
OJBKIDQVHLJFAJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


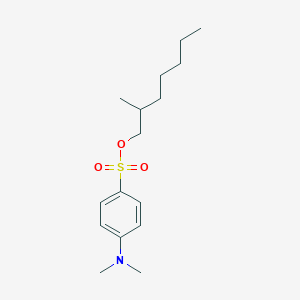
![1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl-](/img/structure/B14597793.png)
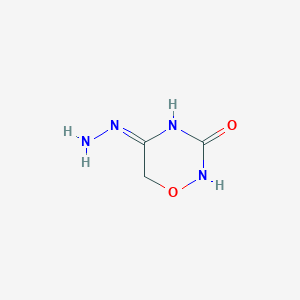
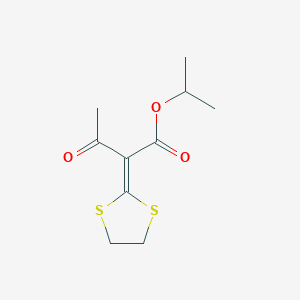
![3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14597812.png)
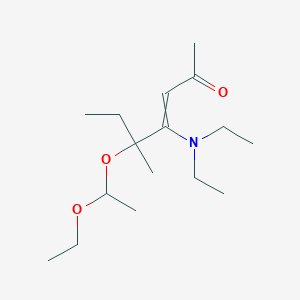
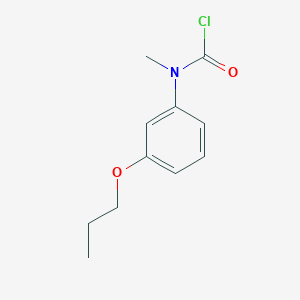
![({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride](/img/structure/B14597827.png)
![Benzo[f]quinazoline, 1,3-diphenyl-](/img/structure/B14597829.png)
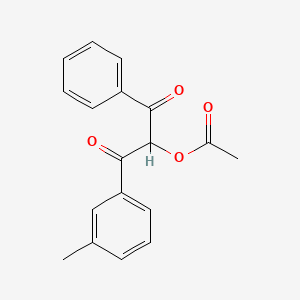
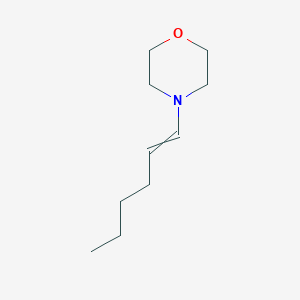
![5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14597844.png)
